![molecular formula C17H20N2O5S B2782972 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1234949-34-8](/img/structure/B2782972.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
While specific structural information for the compound was not found, a related compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, has the molecular formula C7H15NO3S .Mecanismo De Acción
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves the selective antagonism of the M4 mAChR subtype. The M4 mAChR is primarily located in the striatum and has been shown to play a role in the regulation of dopamine release. The selective antagonism of the M4 mAChR by this compound has been shown to increase dopamine release in the striatum, which has been linked to improvements in cognitive function and reductions in psychotic symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the M4 mAChR subtype. The M4 mAChR has been shown to play a role in the regulation of dopamine release, which has been linked to various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The selective antagonism of the M4 mAChR by this compound has been shown to increase dopamine release in the striatum, which has been linked to improvements in cognitive function and reductions in psychotic symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide for lab experiments is its selective antagonism of the M4 mAChR subtype. This allows for more precise targeting of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of this compound is its potential off-target effects on other mAChR subtypes, which can lead to unwanted side effects and confounding results in experiments.
Direcciones Futuras
There are several future directions for the study of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide and its potential therapeutic applications. One area of research is the development of more selective M4 mAChR antagonists that can target the receptor with even greater precision. Another area of research is the investigation of the potential neuroprotective effects of this compound in animal models of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, the potential clinical applications of this compound in the treatment of various neurological disorders should be further investigated.
Métodos De Síntesis
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves a multi-step process that begins with the preparation of 4-hydroxy-2H-chromen-2-one. This is followed by the preparation of 4-oxo-4H-chromene-2-carboxylic acid, which is then converted to 4-oxo-4H-chromene-2-carboxamide through a reaction with ammonia. The final step involves the introduction of the methylsulfonyl group to the piperidine ring through a reaction with methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The selective M4 mAChR antagonism of this compound has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVREYDLICPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.